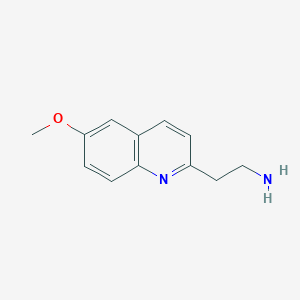

2-(6-Methoxyquinolin-2-yl)ethanamine

Description

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-(6-methoxyquinolin-2-yl)ethanamine |

InChI |

InChI=1S/C12H14N2O/c1-15-11-4-5-12-9(8-11)2-3-10(14-12)6-7-13/h2-5,8H,6-7,13H2,1H3 |

InChI Key |

MQKHRESMSISHBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)CCN |

Origin of Product |

United States |

Preparation Methods

General Strategy

The preparation of this compound generally involves:

- Construction of the quinoline core with appropriate substitution at the 6-position (methoxy group).

- Introduction of the ethanamine side chain at the 2-position of the quinoline ring, often via nucleophilic substitution or amination reactions.

Two main approaches are observed in literature:

Preparation of 6-Methoxy-2-methylquinoline Intermediate

A common precursor is 6-methoxy-2-methylquinoline, prepared by cyclization of p-anisidine with ethyl acetoacetate, followed by cyclization in diphenyl ether (high-boiling solvent). This step sets the stage for further functionalization at the 2-position.

Halogenation to Form 4-Chloro-6-methoxy-2-methylquinoline

Treatment of the hydroxyquinoline intermediate with phosphorus oxychloride (POCl3) yields 4-chloro-6-methoxy-2-methylquinoline, a key electrophilic intermediate for nucleophilic substitution reactions.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 3 | POCl3, heating | 4-Chloro-6-methoxy-2-methylquinoline (4) | Key intermediate for amination |

Nucleophilic Substitution with Ethanamine Derivatives

The 2-position substitution is typically achieved by nucleophilic displacement of the halogen by an ethanamine nucleophile or its derivatives.

A reported method involves reacting the chloroquinoline intermediate with ethanamine or protected ethanamine derivatives under catalytic acidic conditions or basic conditions to yield the target compound or its protected form.

Alternative approaches include the use of phthalimide derivatives as amine protecting groups to facilitate substitution, followed by deprotection under basic hydrolysis.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 4 | Ethanamine or phthalimide derivative, catalytic HCl or base | This compound or protected derivative | Efficient nucleophilic substitution |

Example Procedure from Patent Literature

A patent describes the preparation of 2-(2-methoxyphenoxy)ethylamine via a phthalimide intermediate, which can be adapted for quinoline derivatives:

- Reaction of 2-chloroethoxy-2-methoxybenzene with potassium phthalimide at elevated temperature (180 °C) yields the phthalimide derivative.

- Subsequent hydrolysis with potassium hydroxide liberates the free amine.

Though this example is for phenoxy derivatives, the methodology is relevant for preparing ethanamine-substituted quinolines through similar nucleophilic substitution and deprotection steps.

Analytical Data and Characterization

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm substitution patterns and side chain integrity.

- Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation.

- Infrared (IR) Spectroscopy: To verify functional groups.

- Chromatography: Purification by silica gel column chromatography is common, with elution systems such as petroleum ether/ethyl acetate/triethylamine mixtures.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxyquinolin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ethanamine side chain, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and amines.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(6-Methoxyquinolin-2-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Methoxyquinolin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

Pathways Involved: It may inhibit key enzymes involved in metabolic pathways, disrupt DNA synthesis, or modulate receptor activity, resulting in antimicrobial, antiviral, or anticancer effects.

Comparison with Similar Compounds

Structural Analogs

The following table compares structural features, physicochemical properties, and applications of 2-(6-Methoxyquinolin-2-yl)ethanamine with similar compounds:

Physicochemical Properties

- Methoxy vs.

- Amine Positioning: The 2-position of quinoline (target compound) vs. 3-position () or pyridine derivatives () influences steric and electronic interactions in reactions or binding .

Q & A

Q. Comparative Advantages :

| Method | Yield (%) | Purity | Key Challenges |

|---|---|---|---|

| Reductive amination | 60-75 | High | Requires controlled pH |

| Nucleophilic substitution | 50-65 | Moderate | Byproduct formation |

Reductive amination is preferred for scalability, while nucleophilic substitution allows modular functionalization .

How can researchers address discrepancies in NMR data when characterizing this compound derivatives?

Advanced

Discrepancies in NMR signals (e.g., proton splitting or unexpected shifts) may arise from tautomerism, solvent effects, or impurities. Methodological solutions include:

- DFT calculations : Validate predicted chemical shifts using density-functional theory (e.g., B3LYP/6-31G* basis set) to compare with experimental data .

- X-ray crystallography : Resolve ambiguities via single-crystal structure determination using programs like SHELXL for refinement .

- 2D NMR (COSY, HSQC) : Elucidate coupling patterns and assign signals unambiguously.

What spectroscopic techniques are most effective for characterizing this compound?

Basic

Key techniques:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.9 ppm) and ethanamine (δ ~1.5-2.5 ppm) groups. Aromatic protons in quinoline appear at δ ~7.0-8.5 ppm .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 217.1218 for C₁₂H₁₅N₂O).

- IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹ .

What strategies optimize the yield of this compound in multi-step syntheses?

Advanced

Optimization approaches:

- Catalyst screening : Use Pd/C or Raney Ni for reductive steps to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature control : Maintain ≤60°C during amination to prevent decomposition.

- Design of Experiments (DoE) : Statistically vary parameters (e.g., molar ratios, reaction time) to identify optimal conditions .

Reported yields improve from ~50% to >70% with these adjustments .

How do researchers analyze the biological activity of this compound against enzyme targets?

Basic

Methodology includes:

- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based or colorimetric substrates (e.g., acetylcholinesterase inhibition) .

- Molecular docking : Simulate binding interactions with targets (e.g., quinoline-binding enzymes) using AutoDock Vina .

- Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.

What computational tools are recommended for predicting the reactivity of this compound derivatives?

Q. Advanced

- DFT software (Gaussian, ORCA) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvation effects and conformational stability using AMBER or GROMACS.

- QSAR models : Corrogate substituent effects with biological activity using partial least squares (PLS) regression .

How can crystallographic data resolve structural ambiguities in this compound complexes?

Q. Advanced

- SHELX suite : Refine crystal structures to confirm bond lengths/angles and hydrogen bonding networks .

- Twinned data analysis : Use SHELXL’s TWIN/BASF commands to correct for twinning in low-symmetry crystals .

- Charge density analysis : Map electron density to validate resonance effects in the quinoline ring .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced

Challenges include:

- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation.

- Byproduct management : Optimize quenching steps to remove unreacted aldehydes or amines.

- Regioselectivity : Control substitution at the quinoline’s 2-position using directing groups (e.g., -OMe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.